O,P'-Dde
Overview
Description
O,P'-Dde, also known as 1,1,1-trichloro-2-(p-chlorophenyl)-2-(o-chlorophenyl) ethane, is a compound identified as an endocrine-disrupting chemical that can cause adverse effects on wildlife and humans through bioaccumulation . It is a metabolite of the pesticide DDT and has been found in fish tissues at concentrations of concern. O,P'-Dde is estrogenic and is believed to exert its effects by binding to the estrogen receptor .
Synthesis Analysis
While the papers provided do not directly discuss the synthesis of O,P'-Dde, they do mention various synthetic methods for related compounds. For instance, the synthesis of highly functionalized heterocycles can be achieved through palladium-catalyzed formation of C-O bonds from allenes, which is a method that could potentially be adapted for synthesizing derivatives of O,P'-Dde . Additionally, the synthesis of a stable molecular metal involving a Pd(dddt)2 complex provides insights into the synthesis of complex organometallic compounds, which could be relevant for the synthesis of O,P'-Dde analogs .
Molecular Structure Analysis
The molecular structure of O,P'-Dde is not directly analyzed in the provided papers. However, the structure of a related compound, [Pd(dddt)2]Ag1.54Br3.50, is described, which includes layers of donor cations and silver bromide complex anions . This information, while not specific to O,P'-Dde, gives a general idea of how chlorinated compounds can form complex structures with metals.
Chemical Reactions Analysis
The papers do not provide specific reactions involving O,P'-Dde. However, they do describe various chemical reactions that could be relevant to understanding the reactivity of O,P'-Dde. For example, the palladium-catalyzed formation of C-O bonds from allenes could be analogous to reactions that O,P'-Dde might undergo . The one-pot synthesis of pyridines via rhodium carbenoid induced ring expansion of isoxazoles is another example of the type of complex organic reactions that could be explored for O,P'-Dde derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of O,P'-Dde are not directly discussed in the provided papers. However, the detection and characterization of O,P'-Dde using aptamers suggest that it has specific binding properties that can be exploited for environmental monitoring . The paper on medaka fish indicates that O,P'-Dde can affect sexual development, which implies that it has biological activity likely related to its chemical structure . The description of the conducting properties and electronic band structure of [Pd(dddt)2]Ag1.54Br3.50 provides an example of how the physical properties of chlorinated compounds can be studied .
Relevant Case Studies
The effects of O,P'-Dde on wildlife are exemplified by a study on Japanese medaka fish, where in ovo exposure to the compound affected sexual development but not differentiation, indicating that O,P'-Dde may interfere with endocrine processes . Another case study involves the development of aptamers for the detection of O,P'-Dde, demonstrating its importance in environmental monitoring and the potential for creating specific probes for its detection .
Scientific Research Applications
1. Environmental Science: Uptake Modeling of DDT and its Degradation Products
- Summary of the Application : This research focuses on estimating the uptake levels of DDT and its degradation products, including O,P’-DDE, in various crops by using crop-specific models .
- Methods of Application : The researchers used modeling as an alternative method to estimate the environmental relevant levels of the contaminants. They applied a model that describes the diffusion rate of the environmental contaminants from soil to leafy vegetable to DDT and its degradation products .
- Results or Outcomes : The predicted accumulation levels of DDT and its degradation products were found mainly in leafy vegetables, roots, cereals, and potato. The highest concentration levels were found in leafy vegetables in soil, followed by root, cereals, and potato respectively .
2. Environmental Chemistry: Fate of DDT Isomers and Metabolites
- Summary of the Application : This research provides a literature review on the isomer ratios of DDT and its metabolites in the environment .
- Methods of Application : The researchers checked over 2000 recent literature citations for information on the isomer ratios of DDT and its metabolites in the environment .
- Results or Outcomes : The review revealed evidence for remarkable changes and shifts in O,P’-DDE/P,P’-DDE ratios of DDX .
3. Pharmacology: Effects of O,P’-DDE on Cell Death Pathways
- Summary of the Application : This research aims to assess the in vitro effects of O,P’-DDE and O,P’-DDD in cell death pathways, oxidative parameters, and interaction with adrenal CYP’s involved in the steroidogenic process in the H295R cell line .
- Methods of Application : The researchers conducted an in vitro study using the H295R cell line to assess the effects of O,P’-DDE and O,P’-DDD .
- Results or Outcomes : The specific results or outcomes of this study are not provided in the summary. For more detailed information, I recommend referring to the original research article .
4. Environmental Chemistry: Isomer-Specific Analysis
- Summary of the Application : This research provides a condensed review on the isomer ratios of DDT and its metabolites in the environment .
- Methods of Application : The researchers checked recent literature citations for information on the isomer ratios of DDT and its metabolites in the environment .
- Results or Outcomes : The review describes evidence for remarkable changes and shifts in O,P’-DDE/P,P’-DDE ratios of DDT-related compounds .
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Our study aimed to assess the in vitro effects of O,P’-DDE and O,P’-DDD in cell death pathways, oxidative parameters, and interaction with adrenal CYP’s involved in the steroidogenic process in the H295R cell line . It was found that O,P’-DDE had a different effect than the O,P’-DDD on apoptosis, inhibiting this cell death pathway, but it promotes cell necrosis at higher concentrations . Therefore, we demonstrated important cell effects of O,P’-DDE; its plasma levels during mitotane therapy should be monitored as an important therapeutic parameter .
properties
IUPAC Name |
1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl4/c15-10-7-5-9(6-8-10)13(14(17)18)11-3-1-2-4-12(11)16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYJWDIWLRZXDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=C(Cl)Cl)C2=CC=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022313 | |
Record name | 1-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O,P'-Dde | |
CAS RN |
3424-82-6 | |
Record name | o,p′-DDE | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3424-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-(2-Chlorophenyl-4'-chlorophenyl)-1,1-dichloroethene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003424826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O,P'-DDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59908 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,o,p'-tetrachlorovinylidenebisbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.290 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O,P'-DDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM084YLQ1L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.